molecular formula C14H21NO2 B13343311 1-(((2-Phenoxyethyl)amino)methyl)cyclopentan-1-ol

1-(((2-Phenoxyethyl)amino)methyl)cyclopentan-1-ol

Cat. No.: B13343311
M. Wt: 235.32 g/mol
InChI Key: OSZIQMMUDXTMJD-UHFFFAOYSA-N
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Description

1-(((2-Phenoxyethyl)amino)methyl)cyclopentan-1-ol is an organic compound that features a cyclopentane ring substituted with a hydroxyl group and an amino group linked to a phenoxyethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(((2-Phenoxyethyl)amino)methyl)cyclopentan-1-ol typically involves the reaction of cyclopentanone with 2-phenoxyethylamine in the presence of a reducing agent. The reaction conditions often include:

    Solvent: Commonly used solvents include ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters is also common.

Chemical Reactions Analysis

Types of Reactions

1-(((2-Phenoxyethyl)amino)methyl)cyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The phenoxyethyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or chromium trioxide.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Halogenating agents such as thionyl chloride or phosphorus tribromide.

Major Products

    Oxidation: Formation of 1-(((2-Phenoxyethyl)amino)methyl)cyclopentanone.

    Reduction: Formation of 1-(((2-Phenoxyethyl)amino)methyl)cyclopentanol.

    Substitution: Formation of various substituted cyclopentane derivatives.

Scientific Research Applications

1-(((2-Phenoxyethyl)amino)methyl)cyclopentan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(((2-Phenoxyethyl)amino)methyl)cyclopentan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(((2-Phenoxyethyl)amino)methyl)cyclobutan-1-ol
  • 1-(((2-Phenoxyethyl)amino)methyl)cyclohexan-1-ol
  • 1-(((2-Phenoxyethyl)amino)methyl)cyclopentane

Uniqueness

1-(((2-Phenoxyethyl)amino)methyl)cyclopentan-1-ol is unique due to its specific ring size and substitution pattern, which confer distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

1-[(2-phenoxyethylamino)methyl]cyclopentan-1-ol

InChI

InChI=1S/C14H21NO2/c16-14(8-4-5-9-14)12-15-10-11-17-13-6-2-1-3-7-13/h1-3,6-7,15-16H,4-5,8-12H2

InChI Key

OSZIQMMUDXTMJD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CNCCOC2=CC=CC=C2)O

Origin of Product

United States

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